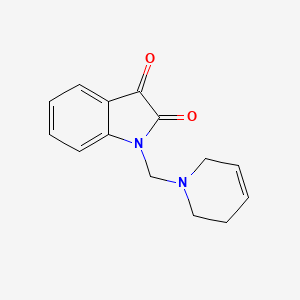![molecular formula C15H22N2OS2 B4965471 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4965471.png)
2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate, also known as DDTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDTC is a chelating agent that is commonly used to extract heavy metals from various materials, including biological samples. In
作用机制
2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate works by forming stable complexes with heavy metals, which can then be easily separated from the sample. The chelation process occurs through the formation of a dithiocarbamate complex with the metal ion. The resulting complex is stable and can be easily analyzed using various analytical techniques, including spectroscopy and chromatography.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. It has also been shown to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate in lab experiments is its ability to selectively chelate heavy metals. This allows for the isolation and analysis of specific metal ions, which can be useful in various research applications. This compound is also relatively easy to synthesize and has a relatively low cost.
One of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on various organisms, including humans. Therefore, it is important to use appropriate safety precautions when working with this compound. Additionally, this compound may not be effective in chelating certain heavy metals, which may limit its usefulness in certain research applications.
未来方向
There are several potential future directions for research on 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate. One area of research could be focused on developing new chelating agents that are more effective and less toxic than this compound. Another area of research could be focused on exploring the potential therapeutic applications of this compound in the treatment of various diseases. Finally, research could be focused on developing new analytical techniques for the detection and analysis of heavy metals in various samples using this compound.
合成方法
2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate can be synthesized by reacting diethyldithiocarbamate with 2,6-dimethylaniline in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction yields a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol.
科学研究应用
2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate has been widely used in scientific research for its ability to chelate heavy metals such as copper, zinc, and iron. It has been used in various fields, including environmental science, biochemistry, and pharmacology. This compound has been used to extract heavy metals from soil and water samples, as well as biological samples such as blood and urine. This compound has also been used to study the role of heavy metals in various diseases, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS2/c1-5-17(6-2)15(19)20-10-13(18)16-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNCKALBJLFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)

![2-[(4-phenyl-1-phthalazinyl)amino]phenol](/img/structure/B4965402.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4965407.png)
![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965417.png)
![3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4965420.png)
![N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B4965438.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4965448.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4965451.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965464.png)
![2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4965489.png)